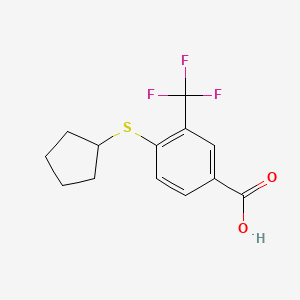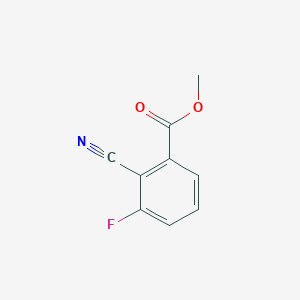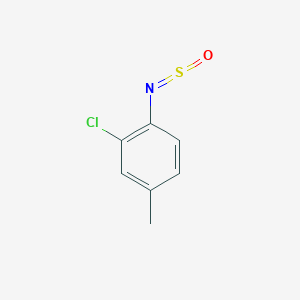![molecular formula C13H17Cl2N3 B1458285 {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 1461705-11-2](/img/structure/B1458285.png)
{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
説明
“{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” is a chemical compound. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The compound is related to antihistamine drugs clocinizine and chlorcyclizine .
Synthesis Analysis
The synthesis of this compound involves several steps. The common intermediate 1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine, is prepared from (4-chlorophenyl) (phenyl)-methanone, in three steps with excellent yields . All the reactions proceeded smoothly and the products were also isolated easily .Molecular Structure Analysis
The molecular structure of “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” can be determined using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” include reactions with sodium borohydride, hydrochloric acid, and methyl iodide . The reactions are clean, and the products are easily isolated .Physical And Chemical Properties Analysis
Amines, including “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride”, have certain physical and chemical properties. They have characteristic boiling points and are soluble in water . The specific physical and chemical properties of this compound are not provided in the available data.科学的研究の応用
Antimicrobial and Anticancer Applications
Novel Pyrazole Derivatives as Potential Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized a series of novel pyrazole derivatives that demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds even showed higher anticancer activity than the reference drug doxorubicin, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pyrazole Derivatives as Antimicrobial Agents
Al-Smaisim (2012) developed a series of 3,5-dimethyl-1H-pyrazole derivatives with promising antimicrobial properties. The synthesis process involved creating compounds with various functional groups, leading to substances that exhibited good antibacterial activity against multiple bacterial species (Al-Smaisim, 2012).
Corrosion Inhibition
Bipyrazolic Compounds as Corrosion Inhibitors
Chetouani et al. (2005) investigated the inhibitory effects of newly synthesized bipyrazole compounds on iron corrosion in acidic media. The compounds were efficient corrosion inhibitors, with one showing up to 93% inhibition efficiency at certain concentrations. These inhibitors were primarily acting as mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Structural Characterization and Cytotoxic Activity
Isostructural Compounds with Cytotoxic Activity
Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds with notable cytotoxic properties. These compounds, specifically targeting tumor cell lines, were studied for their structural conformation and potential as anticancer agents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Bipyrazolic Compounds with Cytotoxic Activity
Kodadi et al. (2007) developed two new bipyrazolic compounds with significant in vitro cytotoxic properties against tumor cell lines. The study presented a comparison of cytotoxic activities, indicating the potential of these compounds in cancer therapy (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3.ClH/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12;/h4-7,15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAUUKQDJWEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)




![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)
![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)

